[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine
CAS No.: 1183985-17-2
Cat. No.: VC2705179
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183985-17-2 |
|---|---|
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3 |
| Standard InChI Key | FRUTYCMXMDIYGA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Numbers | 1183985-17-2, 953890-36-3 |
| PubChem CID | 61033937 |
| Molecular Formula | C₁₄H₁₄FNO |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | [4-(3-fluoro-4-methoxyphenyl)phenyl]methanamine |
The compound is also known by several synonyms, including 1-{3'-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl}methanamine, A1-14533, and (3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)methanamine .
Structural Characteristics
The compound features a biphenyl core structure with specific functional group modifications that determine its chemical behavior and potential applications. The structural elements can be broken down into three key components:
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A 4-methanamine-substituted phenyl ring
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A second phenyl ring connected at the para position of the first ring
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3-fluoro and 4-methoxy substituents on the second phenyl ring
The molecular geometry and electron distribution created by these structural elements significantly influence the compound's reactivity, solubility, and binding properties. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates an interesting electronic profile within the molecule.
Chemical Descriptors
The compound can be precisely described using several chemical notation systems widely accepted in chemical informatics:
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C14H14FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,9,16H2,1H3 |
| InChIKey | FRUTYCMXMDIYGA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)F |
These descriptors provide standardized representations of the molecular structure that can be used in computational chemistry, database searches, and structure-activity relationship studies .
Chemical Reactions
As an aromatic amine, [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine participates in a range of chemical reactions typical of this compound class. Its reactivity is influenced by the primary amine group as well as the aromatic rings and their substituents.
Reactions of the Amine Group
The primary amine functionality can undergo several transformations:
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Acylation: Reaction with acid chlorides or anhydrides to form amides
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines
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Reductive amination: Reaction with carbonyl compounds in the presence of reducing agents
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Imine formation: Condensation with aldehydes or ketones
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Sulfonamide formation: Reaction with sulfonyl chlorides
Reactions Involving the Aromatic Rings
The biphenyl system with its substituents can participate in various transformations:
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Electrophilic aromatic substitution: Although limited by the existing substituents, certain positions may still undergo reactions like nitration or bromination
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Metal-catalyzed coupling: The aryl-fluorine bond could potentially be utilized in cross-coupling reactions
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Oxidation: The methoxy group might undergo demethylation under appropriate conditions
Comparison with Related Compounds
Several structurally related compounds provide valuable context for understanding the properties and potential applications of [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine.
Related Fluorinated Methoxyphenyl Compounds
| Compound | CAS Number | Relation to Target Compound |
|---|---|---|
| (3-Fluoro-4-methoxyphenyl)methanamine | 123652-95-9 | Lacks the additional phenyl ring |
| (3-Fluoro-4-methoxyphenyl)methylamine | 186447-76-7 | Has an additional methyl on the amine |
| (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine | 870849-66-4 | Has a chiral methyl substitution at the benzylic position |
Tetrazine Derivatives
Some research has focused on tetrazine-containing compounds with similar substitution patterns, such as 3-(3-fluoro-4-methylphenyl)-1,2,4,5-tetrazine and (2-fluoro-4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine. These compounds have been investigated for applications in bioorthogonal chemistry and imaging .
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